molecular formula C16H13NO2S B8464304 2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol CAS No. 131786-83-9

2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol

Cat. No.: B8464304
CAS No.: 131786-83-9
M. Wt: 283.3 g/mol
InChI Key: YQAKORGQQCUKEJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol is a thiazole derivative featuring a hydroxyl group at position 4, a 4-methoxyphenyl group at position 2, and a phenyl group at position 3. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

CAS No.

131786-83-9

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-4-ol

InChI

InChI=1S/C16H13NO2S/c1-19-13-9-7-12(8-10-13)16-17-15(18)14(20-16)11-5-3-2-4-6-11/h2-10,18H,1H3

InChI Key

YQAKORGQQCUKEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Thiazole Derivatives with Modified Substituents

  • 4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine (CAS 91069-96-4) Structure: Replaces the hydroxyl group with an amine at position 2. Properties: Higher logP (3.998) due to reduced polarity compared to the hydroxyl analog.
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Structure: Benzothiazole core fused with a benzene ring and a chlorine substituent. Properties: Increased aromaticity improves stability but reduces solubility.

Heterocycle Variants: Triazoles and Oxazoles

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

    • Structure : Triazole ring replaces thiazole, with a thiol group at position 3.
    • Synthesis : Involves cyclization of acylated thiourea derivatives .
    • Activity : Thiol-containing triazoles are associated with antifungal and antibiotic activities, suggesting sulfur’s role in redox modulation .
  • 2-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole

    • Structure : Oxazole ring (oxygen instead of sulfur) with identical substituents.
    • Properties : Lower molecular weight (251.28 g/mol) and altered electronic profile due to oxygen’s electronegativity.
    • Activity : Oxazoles often exhibit lower antimicrobial potency compared to thiazoles, highlighting sulfur’s importance in target binding .

Key Findings :

  • Sulfur vs. Oxygen : Thiazoles and triazoles with sulfur atoms generally show superior antifungal activity compared to oxazoles, likely due to enhanced electrophilicity and redox activity .
  • Substituent Effects : Hydroxyl and thiol groups improve hydrogen bonding with biological targets, while chloro and methoxy groups enhance lipophilicity and membrane penetration .

Physicochemical Data

Compound Molecular Weight (g/mol) logP PSA (Ų) Solubility
2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol 282.36* ~3.5* 77.11 Moderate in ethanol
4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine 282.36 3.998 77.11 Low in water
2-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole 251.28 N/A 39.38 Poor

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis involving cyclization reactions (e.g., using thiourea analogues or tetrazole intermediates) can be optimized by controlling reaction temperature, solvent polarity, and catalyst selection. For example, phosphorous oxychloride (POCl₃) at 120°C has been effective in cyclizing hydrazide precursors to form thiazole derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and aromatic ring coupling patterns. Methoxy groups typically resonate at δ ~3.8 ppm in ¹H NMR .
  • IR : Stretching frequencies for C=N (thiazole ring) appear at ~1600–1650 cm⁻¹, while O–H (phenolic) stretches are observed at ~3200–3500 cm⁻¹ .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C–S bond in thiazole: ~1.74 Å), validated using SHELXL refinement .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Basis sets like 6-31G(d) model electron distribution in the methoxyphenyl and thiazole moieties. Exact exchange terms improve accuracy for thermochemical properties .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in the synthesis of substituted thiazole derivatives?

  • Methodology : Substituent positioning on the phenyl rings (e.g., para-methoxy vs. ortho-substituents) alters electron density, directing cyclization. Steric hindrance from bulky groups (e.g., piperidinyl) can be mitigated using microwave-assisted synthesis to enhance reaction kinetics . Comparative studies of analogues (e.g., fluorophenyl vs. methoxyphenyl) reveal electronic effects on reaction pathways .

Q. What strategies resolve contradictions in bioactivity data for thiazole derivatives?

  • Methodology :

  • Dose-response assays : Validate activity trends across multiple cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., with enoyl-ACP reductase) to identify binding discrepancies caused by substituent variations .
  • Meta-analysis : Cross-reference data from independent studies to distinguish assay-specific artifacts from true structure-activity relationships .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in crystal packing?

  • Methodology :

  • Crystallographic refinement : SHELXL refines hydrogen bonding (e.g., O–H···N interactions between phenolic OH and thiazole N) and π-π stacking distances (3.5–4.0 Å) .
  • Hirshfeld surfaces : Quantify contact contributions (e.g., H···H, C···O) to predict solubility and stability .

Critical Analysis of Evidence

  • Contradictions : Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions (e.g., pH, solvent) or impurities. Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) ensures compound integrity .
  • Methodological Gaps : Limited computational studies on solvation effects; molecular dynamics simulations could address this.

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